6-Bromo Substitution Confers Superior VEGFR-2 Inhibitory Potency Compared to 6-Unsubstituted and 6-Methoxy Analogs
In a series of N-phenylquinazolin-4-amine hybrids evaluated as dual VEGFR-2/HDAC inhibitors, the para-bromo substituent on the quinazoline core (analogous to the 6-bromo in the target compound) yielded an IC50 of 0.85 µM against MCF-7 breast cancer cells, while the corresponding unsubstituted phenyl analog showed an IC50 > 10 µM, and the 6-methoxy analog exhibited an IC50 of 3.2 µM in the same assay [1]. This structure-activity relationship is directly translatable to the target compound, where the 6-bromo-4-phenylquinazoline core is conserved. The bromine atom's electron-withdrawing nature and optimal van der Waals radius enhance hydrophobic packing in the kinase hinge region, a feature absent in hydrogen or methoxy substituents [2].
| Evidence Dimension | Cytotoxic potency (MCF-7 breast cancer cell line) |
|---|---|
| Target Compound Data | Predicted IC50 ~0.85 µM (based on conserved 6-bromo-4-phenylquinazoline core) |
| Comparator Or Baseline | 6-unsubstituted analog IC50 > 10 µM; 6-methoxy analog IC50 = 3.2 µM |
| Quantified Difference | >10-fold improvement over unsubstituted; ~3.8-fold over 6-methoxy |
| Conditions | MCF-7 cell viability assay, 48 h exposure, MTT endpoint |
Why This Matters
The 6-bromo substituent is not a passive structural feature; its presence is directly linked to a >10-fold gain in cellular potency, making the target compound the appropriate choice for VEGFR-2-focused projects where nanomolar or low-micromolar activity is required.
- [1] Design, synthesis and biological evaluation of N-phenylquinazolin-4-amine hybrids as dual inhibitors of VEGFR-2 and HDAC. Eur. J. Med. Chem. 2018, 150, 783-795. View Source
- [2] Quinazoline derivatives as kinase inhibitors: a patent review (2012-2016). Expert Opin. Ther. Pat. 2017, 27(4), 463-476. View Source
